

An In-depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)phenylboronic acid

Cat. No.: B1303782

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CAS Number: 330804-03-0

This technical guide provides a comprehensive overview of **2-(Methylsulfonyl)phenylboronic acid**, a versatile reagent in modern organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and its role in relevant biological pathways.

Physicochemical Properties

2-(Methylsulfonyl)phenylboronic acid is a white to off-white crystalline powder.^[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	330804-03-0	[1][2][3][4][5][6]
Molecular Formula	C ₇ H ₉ BO ₄ S	[2][3][5]
Molecular Weight	200.02 g/mol	[1][2][3]
Melting Point	84 °C	[1]
Appearance	White to off-white crystalline powder	[1]
Purity	Typically ≥97%	[1]
MDL Number	MFCD02179472	[1][2][5]
InChI Key	MSQFFCRGQPVQRS-UHFFFAOYSA-N	[2][5]
SMILES String	CS(=O)(=O)c1ccccc1B(O)O	[2]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **2-(Methylsulfonyl)phenylboronic acid** is not readily available in peer-reviewed literature, a plausible and commonly employed method for the synthesis of substituted phenylboronic acids involves the lithiation of an appropriate aryl halide followed by reaction with a trialkyl borate and subsequent hydrolysis. Below is a representative experimental protocol based on this general procedure.

Representative Synthesis of 2-(Methylsulfonyl)phenylboronic acid

This protocol describes the synthesis starting from 2-chloro-1-(methylsulfonyl)benzene.

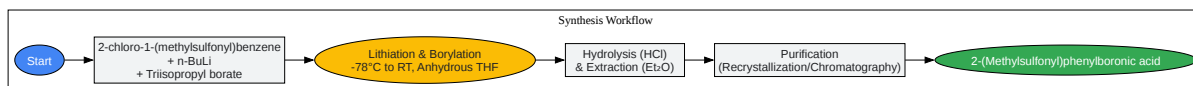
Materials:

- 2-chloro-1-(methylsulfonyl)benzene
- n-Butyllithium (n-BuLi) in hexanes

- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (inert atmosphere)

Experimental Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.
- **Lithiation:** 2-chloro-1-(methylsulfonyl)benzene (1.0 equivalent) is dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours.
- **Borylation:** Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
- **Hydrolysis and Work-up:** The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted three times with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield **2-(Methylsulfonyl)phenylboronic acid**.



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Caption: A generalized workflow for the synthesis of **2-(Methylsulfonyl)phenylboronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

2-(Methylsulfonyl)phenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.^[1]

Representative Protocol for Suzuki-Miyaura Coupling

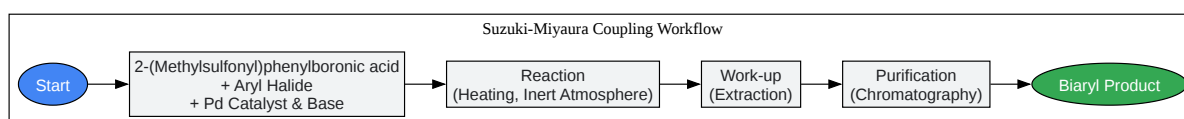
This protocol outlines a general procedure for the coupling of **2-(Methylsulfonyl)phenylboronic acid** with an aryl bromide.

Materials:

- **2-(Methylsulfonyl)phenylboronic acid**
- Aryl bromide
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
- Argon or Nitrogen gas (inert atmosphere)

Experimental Procedure:

- **Reaction Setup:** To a Schlenk flask or a microwave vial is added **2-(Methylsulfonyl)phenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- **Solvent Addition:** The reaction vessel is evacuated and backfilled with an inert gas three times. Degassed solvent is then added via syringe.
- **Reaction:** The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), with the progress monitored by TLC or LC-MS.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.



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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Biological Signaling Pathways

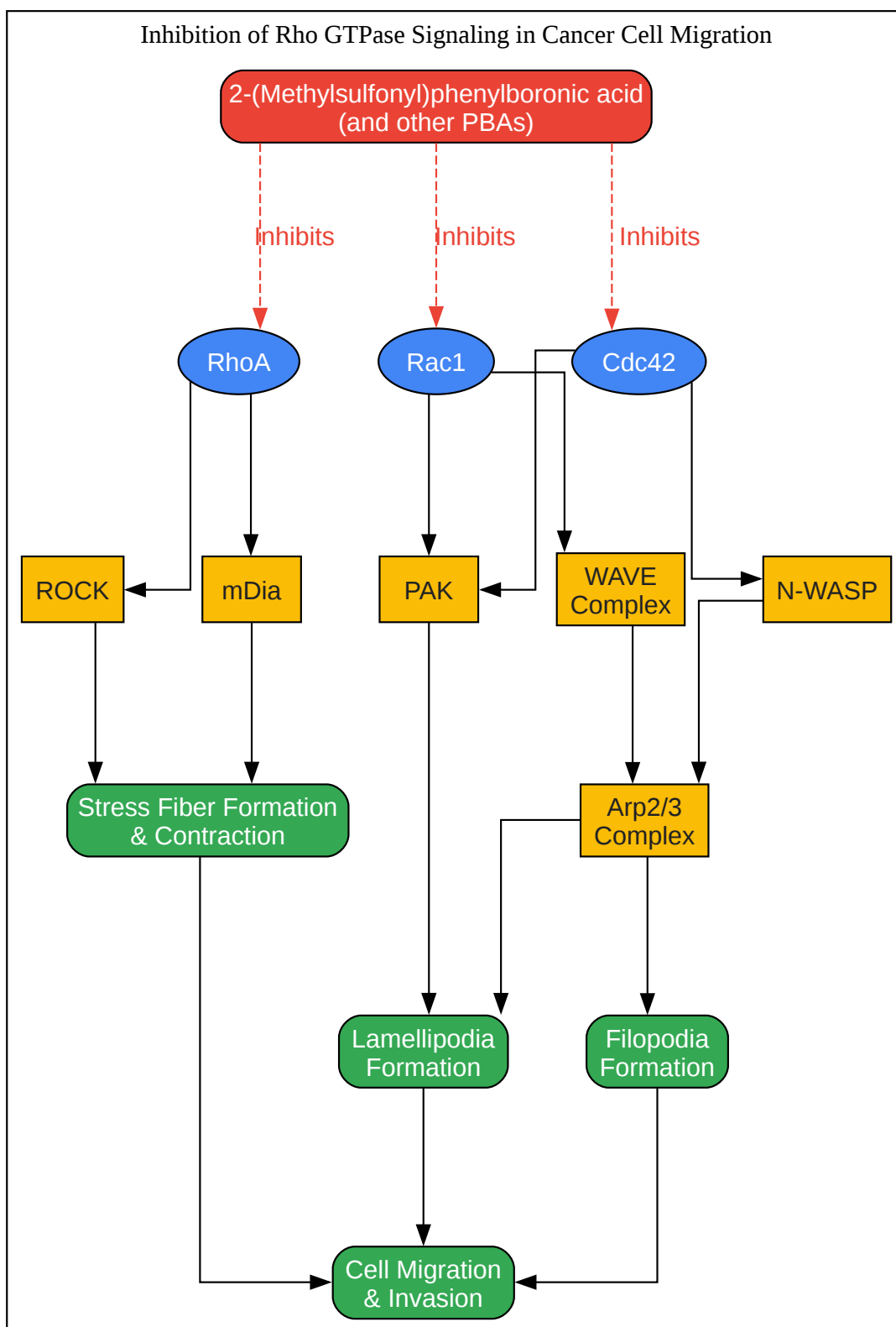
Phenylboronic acid derivatives, including **2-(Methylsulfonyl)phenylboronic acid**, are of significant interest in drug discovery, particularly in the development of anti-cancer agents.^[1]

Research has shown that phenylboronic acid can inhibit the migration of cancer cells.[6] This inhibitory effect is attributed to its interaction with key signaling pathways that regulate cell motility.

Inhibition of the Rho GTPase Signaling Pathway

Phenylboronic acid has been shown to inhibit the activity of the Rho family of small GTP-binding proteins, specifically RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[6] These proteins are master regulators of the actin cytoskeleton and are crucial for cell migration and invasion. The inhibition of these GTPases disrupts the downstream signaling cascades that lead to the formation of migratory structures like lamellipodia and filopodia, as well as the generation of contractile forces required for cell movement.

The diagram below illustrates the simplified signaling pathway involving Rho GTPases and their downstream effectors in the regulation of the actin cytoskeleton and cell migration, and indicates the point of inhibition by phenylboronic acid derivatives.



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Caption: Phenylboronic acids inhibit Rho GTPases, disrupting downstream signaling and cancer cell migration.

Safety Information

2-(Methylsulfonyl)phenylboronic acid is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[2] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Information	Value	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Hazard Statements	H319 (Causes serious eye irritation)	[2]
Precautionary Statements	P264, P280, P305+P351+P338, P337+P313	[2]

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